![molecular formula C14H19BrO B2822498 [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol CAS No. 1980023-33-3](/img/structure/B2822498.png)

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

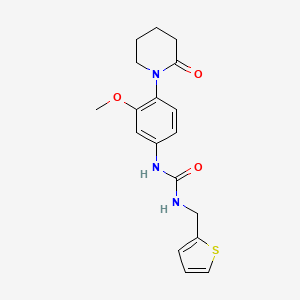

The compound “[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol” is a complex organic molecule. It contains a cyclopropyl ring, a phenyl group, and a hydroxyl group . The (1S,2R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl ring attached to a phenyl group and a hydroxyl group . The (1S,2R) notation indicates that it is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as other isomers, but a different three-dimensional orientation .Scientific Research Applications

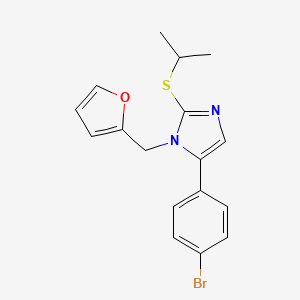

Synthesis and Reactivity

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol serves as a precursor in various chemical syntheses and transformations, highlighting its versatility and reactivity. Research has shown its application in regio- and stereoselective synthesis, where it has been utilized for creating complex molecular structures. For instance, studies demonstrate its role in the synthesis of alkyl allylic ethers through gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, producing significant yields as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008). This process is effective for a range of allenes and alcohols, showcasing the chemical's adaptability in synthesis.

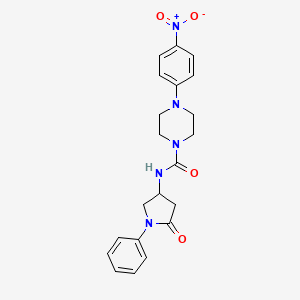

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase isoenzymes by cyclopropyl-containing compounds, related to this compound, demonstrates potential biomedical applications. Compounds incorporating cyclopropane moieties and bromophenol groups were investigated for their inhibitory effects against various human carbonic anhydrase isoenzymes, displaying potent inhibitory actions in the low nanomolar range (Boztaş et al., 2015). This suggests the potential for developing new therapeutic agents targeting specific isoenzymes associated with disease states.

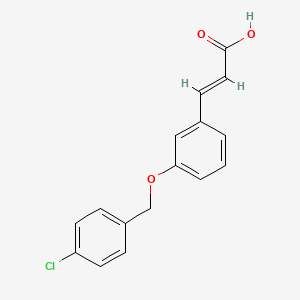

Radical Stabilization and Reaction Mechanisms

The study of radical intermediates and their stabilization through molecular rearrangements has been a topic of interest. Compounds structurally similar to this compound have been used to explore radical formation, rearrangement, and the effects of substituents on these processes. For example, research into super radical stabilizers examines how certain substituents can significantly enhance the rates of thermal rearrangements, providing insights into radical chemistry and potential applications in synthesis and materials science (Creary, 2006).

Safety and Hazards

Properties

IUPAC Name |

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUABOVBWUINQY-YIOYIWSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)